molecular formula C16H16N2O2S3 B2552543 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2097901-24-9

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2552543
CAS No.: 2097901-24-9
M. Wt: 364.5
InChI Key: QWSDPEAVFALIHU-UHFFFAOYSA-N
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Description

This urea-derived compound features a central urea scaffold substituted with a 2-hydroxyethyl group linked to a 2,2'-bithiophene moiety and a thiophen-2-ylmethyl group. Its structural complexity arises from the integration of conjugated thiophene systems, which are known for their electron-rich properties and applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSDPEAVFALIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-([2,2'-Bithiophene]-5-yl)-2-hydroxyethylamine

Route 1: Epoxide Ring-Opening
Bithiophene-5-carbaldehyde is condensed with ethylene oxide under basic conditions (K₂CO₃, DMF, 60°C) to form 2-([2,2'-bithiophene]-5-yl)oxirane. Subsequent ring-opening with aqueous ammonia (25% NH₃, 80°C, 12 h) yields the hydroxyethylamine intermediate.

Route 2: Nucleophilic Addition
2-Bromo-[2,2'-bithiophene]-5-carbaldehyde undergoes Grignard reaction with ethylene glycol monotosylate (Mg, THF, 0°C → RT), followed by amination with NH₃/MeOH under pressure (100°C, 24 h).

Table 1: Comparison of Intermediate Synthesis Routes

Parameter Route 1 (Epoxide) Route 2 (Grignard)
Yield (%) 68 52
Purity (HPLC, %) 95 88
Reaction Time (h) 12 36
Scalability High Moderate

Route 1 is preferred for industrial applications due to higher yield and shorter reaction time.

Preparation of (Thiophen-2-yl)methyl Isocyanate

Phosgene-Based Method
(Thiophen-2-yl)methylamine is treated with phosgene (COCl₂) in dichloromethane at −10°C, followed by triethylamine (TEA) to neutralize HCl. The crude isocyanate is distilled under reduced pressure (bp 78–80°C, 15 mmHg).

Triphosgene Alternative
To enhance safety, triphosgene (BTC) reacts with (thiophen-2-yl)methylamine in toluene (0°C, 2 h), yielding the isocyanate with 89% efficiency.

Urea Bond Formation

The hydroxyethylamine intermediate (1.0 eq) and (thiophen-2-yl)methyl isocyanate (1.2 eq) are stirred in dry THF at 0°C for 2 h, followed by warming to 25°C for 12 h. The urea product precipitates upon addition of ice water, with filtration yielding a crude solid.

Critical Parameters:

  • Solvent Choice: THF > DCM due to better solubility of intermediates.
  • Temperature: Reactions below 10°C minimize oligomerization.
  • Stoichiometry: Excess isocyanate (1.2 eq) ensures complete amine conversion.

Table 2: Urea Formation Optimization

Condition Yield (%) Purity (%)
THF, 0°C → 25°C 82 97
DCM, 25°C 65 89
Excess Amine (1.5 eq) 71 93

Purification and Characterization

Recrystallization: Crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity (HPLC).

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 7H, thiophene/bithiophene), 4.55 (s, 2H, CH₂), 3.98 (t, 2H, CH₂OH).
  • IR (KBr): 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C-N).

Industrial-Scale Production Considerations

Continuous Flow Synthesis:

  • Bithiophene functionalization and urea coupling are performed in a tubular reactor (T = 60°C, residence time = 30 min), achieving 85% yield with 98% purity.

Waste Management:

  • Phosgene alternatives (triphosgene) reduce hazardous waste.
  • Solvent recovery systems (distillation) cut costs by 40%.

Challenges and Limitations

  • Side Reactions: Isocyanate dimerization to uretdione (mitigated by strict temperature control).
  • Purification Complexity: Similar polarities of urea and byproducts necessitate gradient HPLC.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the urea linkage or the thiophene rings.

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The thiophene rings provide a high degree of conjugation, allowing the compound to participate in electron transfer processes. The urea linkage can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with thiophene-urea derivatives from recent literature, focusing on substituents, synthesis pathways, and physicochemical properties.

Key Differences:

Electron-withdrawing groups (e.g., cyano in 7a ) in analogs contrast with the target’s electron-donating hydroxyethyl, affecting electronic properties.

Synthetic Pathways :

  • The target’s synthesis likely requires multi-step coupling of thiophene modules, whereas analogs in and employ single-step cyclocondensation or sulfur-assisted heterocyclization.

Physicochemical Properties: Solubility: The hydroxyethyl group in the target may improve aqueous solubility relative to benzo[b]thiophene derivatives (e.g., 7c ), which are more lipophilic. Thermal Stability: Bithiophene systems typically exhibit higher thermal stability than mono-thiophene analogs due to extended conjugation .

Table 2: Hypothetical Property Comparison*

Property Target Compound 7a 7c
Molecular Weight (g/mol) ~400 (estimated) 318 412
Predicted LogP ~3.5 2.1 4.8
Key Application Organic electronics Antifungal agents Enzyme inhibition

*Note: Data for the target compound are extrapolated from structural analogs.

Biological Activity

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that combines thiophene and urea functionalities. Its unique structure offers potential applications in various fields, particularly in biological and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and electronic properties.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₂S₂, with a molecular weight of approximately 364.5 g/mol. The compound features:

  • Bithiophene moiety : Enhances aromatic properties and enables π–π stacking interactions.
  • Hydroxyethyl group : Increases solubility and potential reactivity.
  • Urea linkage : Known for its role in biological activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen bonding : Facilitated by the hydroxyethyl and urea groups.
  • π–π stacking interactions : Enabled by the bithiophene structure, which can interact with electron-rich biological molecules.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus (MRSA)8 µg/mL
Compound BE. faecium (VRE)16 µg/mL

This data suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that thiophene-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Cell LineCompoundPercentage Cell Viability (%)
Caco-2This compound39.8% (p < 0.001)
A549Similar derivative56.9% (p = 0.0019)

These findings indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various thiophene derivatives against drug-resistant bacteria. The results indicated that certain derivatives exhibited potent activity against MRSA and VRE, suggesting their potential as novel therapeutic agents.
  • Anticancer Research :
    • Another investigation focused on the anticancer effects of thiophene-based compounds on Caco-2 cells. The study found that specific structural modifications significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling thiophene derivatives with urea precursors under nitrogen or inert atmospheres to prevent oxidation. For example, thiophene-functionalized intermediates (e.g., 2,2'-bithiophene derivatives) can be synthesized via cross-coupling reactions using catalysts like Pd(PPh₃)₄ . Optimization requires adjusting solvent polarity (e.g., 1,4-dioxane or N-methylpyrrolidone), reaction time (overnight stirring at room temperature), and stoichiometric ratios of reagents (equimolar benzoylisothiocyanate to thiophene precursors) . Purity is confirmed via recrystallization and elemental analysis.

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer: Structural confirmation relies on:
  • FT-IR spectroscopy for detecting functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹ and thiophene C-S bonds at ~680 cm⁻¹).
  • ¹H/¹³C NMR to resolve thiophene protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.5–9.0 ppm). Low solubility in common deuterated solvents may necessitate alternative solvents like DMSO-d₆ .
  • X-ray crystallography for definitive stereochemical assignment, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Q. How does the compound’s solubility profile impact experimental design in biological or material science applications?

  • Methodological Answer: The compound’s limited solubility in polar solvents (water, ethanol) necessitates the use of dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for in vitro studies. For material science applications, solubility in chlorinated solvents (e.g., chloroform) enables thin-film deposition via spin-coating . Pre-formulation studies should include Hansen solubility parameter calculations to identify optimal solvents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the synthesis of thiophene-urea derivatives?

  • Methodological Answer: Regioselectivity in thiophene functionalization is governed by electronic effects. Electron-rich 2,2'-bithiophene positions (e.g., 5-position) favor electrophilic substitution due to resonance stabilization. Computational methods (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation involves synthesizing isomers and comparing their ¹H NMR coupling constants .

Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer: Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. To resolve this:
  • Perform variable-temperature NMR to assess dynamic behavior.
  • Compare X-ray-derived torsion angles with DFT-optimized gas-phase structures .
  • Use NOESY/ROESY to detect intramolecular interactions in solution .

Q. What theoretical frameworks guide the study of this compound’s electronic properties for optoelectronic applications?

  • Methodological Answer: The compound’s π-conjugated thiophene-urea system can be modeled using density functional theory (DFT) to calculate bandgaps, charge-transfer efficiency, and dipole moments. Key parameters include:
  • HOMO-LUMO gap : Correlates with absorption spectra (UV-Vis).
  • Mulliken charges : Predicts sites for electrophilic/nucleophilic attack .
    Experimental validation involves cyclic voltammetry to measure redox potentials and compare with computational results .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer: Scale-up requires:
  • Continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., urea bond formation).
  • Membrane filtration (e.g., nanofiltration) to remove unreacted thiophene precursors .
  • In-line FTIR monitoring to track reaction progress and minimize byproducts .

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